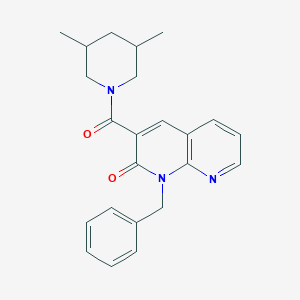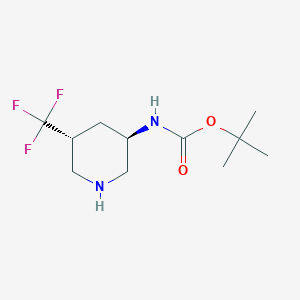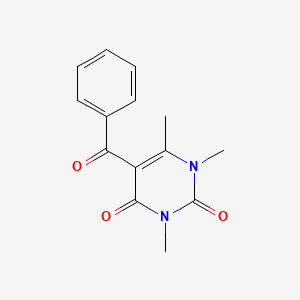![molecular formula C17H14ClN3S2 B2616309 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-38-8](/img/structure/B2616309.png)
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPMPS, is a sulfur-containing heterocyclic compound with a variety of potential applications in chemical synthesis, scientific research, and biochemistry.
Applications De Recherche Scientifique
4-CPMPS has been investigated for its potential use in scientific research applications. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter release. This property makes 4-CPMPS a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-CPMPS has also been investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of 4-CPMPS is not yet fully understood. However, it has been proposed that the compound binds to the active site of the enzyme acetylcholinesterase, affecting its activity. This binding is thought to be facilitated by the presence of the pyridine and pyrimidine moieties, which are known to interact with the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMPS have not yet been fully explored. However, it has been shown to inhibit the enzyme acetylcholinesterase, suggesting that it may have an effect on neurotransmitter release. Additionally, 4-CPMPS has also been shown to have an effect on the activity of certain other enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CPMPS in laboratory experiments offers several advantages. It is a commercially available compound and can be synthesized in a straightforward two-step process, making it relatively easy to obtain. Additionally, its ability to interact with certain enzymes and proteins makes it a useful tool for studying their activity. However, there are also some limitations to its use in laboratory experiments. For instance, its mechanism of action is not yet fully understood, making it difficult to predict its effects. Additionally, it is not known whether it has any adverse effects on human health.
Orientations Futures
There are a number of potential future directions for the use of 4-CPMPS. One potential avenue of research is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its use as a treatment for neurological disorders. Finally, it could also be investigated for its potential use as a fluorescent probe for the detection of certain enzymes and proteins.
Méthodes De Synthèse
4-CPMPS can be synthesized in a two-step process from the commercially available starting materials 4-chlorobenzaldehyde and 2-aminopyridine. The first step involves the condensation of 4-chlorobenzaldehyde and 2-aminopyridine in the presence of an acid catalyst to form the Schiff base intermediate. The second step involves the reduction of the Schiff base with sodium borohydride to form the desired product, 4-CPMPS.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-methylsulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c1-22-16-10-13(11-23-14-7-5-12(18)6-8-14)20-17(21-16)15-4-2-3-9-19-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXXDALEDZPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)





![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)

